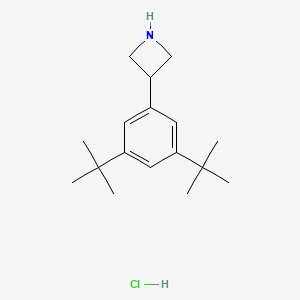
2'-Chloro-4-fluoro-2-iodo-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Chloro-4-fluoro-2-iodo-1,1’-biphenyl is an organic compound with the molecular formula C12H7ClFI It is a biphenyl derivative where the biphenyl core is substituted with chlorine, fluorine, and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-4-fluoro-2-iodo-1,1’-biphenyl typically involves halogenation reactions. One common method is the iodination of 2’-Chloro-4-fluoro-1,1’-biphenyl using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents like acetic acid and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available biphenyl derivatives. The process includes chlorination, fluorination, and iodination steps, each optimized for yield and purity. Industrial methods focus on scalability and cost-effectiveness, often employing continuous flow reactors and automated systems.
Chemical Reactions Analysis
Types of Reactions: 2’-Chloro-4-fluoro-2-iodo-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield a biphenyl derivative with additional phenyl groups.
Scientific Research Applications
2’-Chloro-4-fluoro-2-iodo-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2’-Chloro-4-fluoro-2-iodo-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its halogen atoms. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
2-Chloro-4-fluoro-1-iodobenzene: A simpler analog with a single benzene ring.
2-Chloro-4-fluoro-1,1’-biphenyl: Lacks the iodine substitution.
4-Chloro-2-fluoro-1,1’-biphenyl: Differently substituted biphenyl derivative.
Uniqueness: 2’-Chloro-4-fluoro-2-iodo-1,1’-biphenyl is unique due to the presence of three different halogen atoms, which impart distinct reactivity and properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Properties
Molecular Formula |
C12H7ClFI |
|---|---|
Molecular Weight |
332.54 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-4-fluoro-2-iodobenzene |
InChI |
InChI=1S/C12H7ClFI/c13-11-4-2-1-3-9(11)10-6-5-8(14)7-12(10)15/h1-7H |
InChI Key |
RVUUNWOJQREAQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


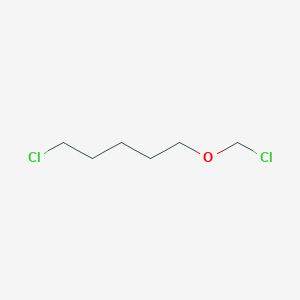
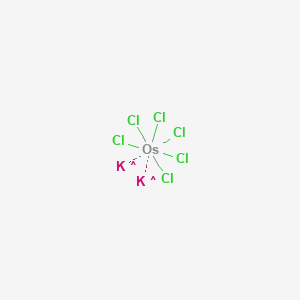

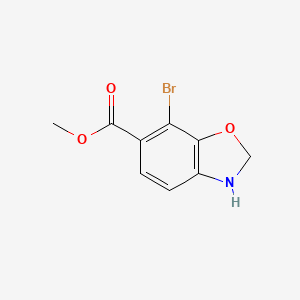
![1,8-Dihydrocarbazolo[4,3-c]carbazole](/img/structure/B13706448.png)
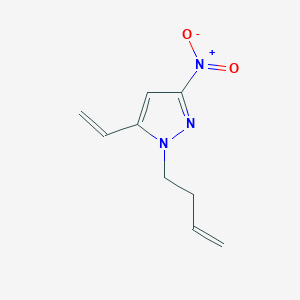
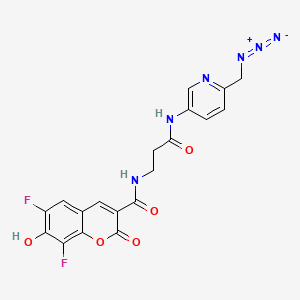


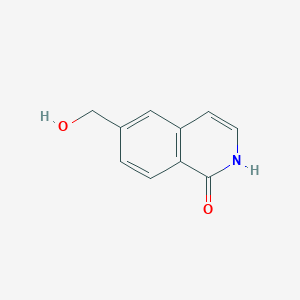
![2-acetamido-2-deoxy-alpha-D-galactopyranosyl-(1->3)-[6-deoxy-alpha-L-galactopyranosyl-(1->2)]-beta-D-galactopyranosyl-(1->4)-beta-D-glucopyranose](/img/structure/B13706482.png)
![5-Bromo-4-[3-(3-pyridyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13706488.png)
![Ethyl 3-[5-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13706504.png)
